Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Description

Nomenclature and Chemical Identity

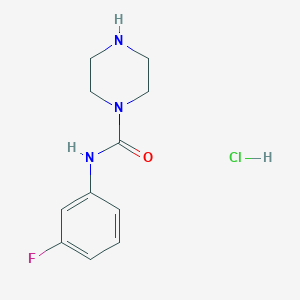

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular structure that incorporates multiple functional groups and heterocyclic components. The compound belongs to the broader classification of piperazine derivatives, which are characterized by their six-membered ring containing two nitrogen atoms positioned at the 1 and 4 positions. The molecular formula for this compound is documented as C₁₁H₁₄FN₃O·HCl, with a molecular weight of 165.62 grams per mole, though some sources indicate variations in these specifications that may reflect different salt forms or hydration states.

The structural architecture of this compound features several key components that define its chemical identity and biological activity profile. The central piperazine ring provides the foundational scaffold, known for its conformational flexibility and ability to interact with diverse biological targets. The carboxylic acid functionality at the 1-position of the piperazine ring is modified through amidation with a 3-fluorophenyl group, creating a carboxamide linkage that significantly influences the compound's pharmacological properties. The fluorine substitution at the meta position of the phenyl ring enhances the molecule's metabolic stability and can modulate its binding affinity to target proteins.

The hydrochloride salt form represents the most common pharmaceutical preparation of this compound, providing enhanced solubility characteristics and improved stability for storage and handling purposes. This salt formation is typical for basic nitrogen-containing compounds like piperazines, where protonation of one or both nitrogen atoms in the ring system facilitates the formation of stable crystalline salts. The three-dimensional conformation of the molecule can be analyzed through computational modeling and crystallographic techniques, revealing important spatial relationships between functional groups that influence biological activity.

Spectroscopic characterization of this compound provides definitive confirmation of its chemical structure through various analytical methods. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for the piperazine protons, the fluorinated aromatic system, and the amide functionality, while mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure. These analytical techniques are essential for quality control and verification of synthetic products in both research and pharmaceutical manufacturing contexts.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of piperazine derivative research, which has been a significant focus in medicinal chemistry for several decades. Piperazines were originally identified and studied due to their structural similarity to piperidine, with the additional nitrogen atom providing enhanced opportunities for molecular modification and biological interaction. The systematic exploration of piperazine derivatives began in earnest during the mid-20th century, when researchers recognized the therapeutic potential of this heterocyclic scaffold across multiple disease areas.

The specific development of carboxamide-substituted piperazines represented a significant advancement in the field, as these compounds demonstrated improved pharmacological profiles compared to earlier derivatives. Research efforts in the late 20th and early 21st centuries focused on optimizing the substitution patterns around the piperazine core to enhance target selectivity and therapeutic efficacy. The introduction of fluorinated aromatic substituents, as seen in this compound, reflected the growing understanding of how fluorine substitution could improve drug-like properties including metabolic stability, bioavailability, and target binding characteristics.

The discovery and characterization of fatty acid amide hydrolase as a therapeutic target provided crucial context for the development of compounds like this compound. Research efforts in the 1990s and 2000s identified this enzyme as playing a central role in endocannabinoid metabolism, particularly in the degradation of anandamide and related signaling molecules. This discovery opened new avenues for drug development, with researchers seeking selective inhibitors that could modulate endocannabinoid signaling for therapeutic benefit in conditions involving pain, inflammation, and neurological disorders.

The evolution of synthetic methodologies for piperazine derivatives also contributed significantly to the development of this compound. Advances in organic synthesis allowed for more efficient and selective preparation of complex piperazine structures, enabling researchers to explore structure-activity relationships systematically. The development of robust synthetic routes for introducing carboxamide functionalities and fluorinated aromatic groups provided the technical foundation necessary for producing this compound with the purity and consistency required for biological evaluation.

Contemporary research continues to build upon these historical foundations, with ongoing efforts to optimize the synthetic preparation and biological evaluation of this compound and related compounds. The compound represents a convergence of decades of research in heterocyclic chemistry, fluorine chemistry, and enzyme inhibitor design, positioning it as an important milestone in the development of therapeutically relevant piperazine derivatives.

Significance in Medicinal Chemistry and Pharmacology

This compound holds substantial significance in medicinal chemistry due to its role as a modulator of fatty acid amide hydrolase, an enzyme that represents a crucial target for therapeutic intervention in multiple disease states. The compound's primary mechanism of action involves the inhibition of fatty acid amide hydrolase, which is responsible for the degradation of endocannabinoids such as anandamide. This enzymatic pathway plays fundamental roles in pain modulation, mood regulation, appetite control, and inflammatory responses, making selective inhibitors of this enzyme highly valuable for pharmaceutical development.

The pharmacological importance of this compound extends beyond its primary target to encompass broader implications for endocannabinoid system modulation. Research has demonstrated that fatty acid amide hydrolase inhibitors can enhance endogenous cannabinoid signaling without directly activating cannabinoid receptors, potentially providing therapeutic benefits while avoiding some of the side effects associated with direct cannabinoid receptor agonists. This mechanism offers particular promise for developing treatments for chronic pain conditions, anxiety disorders, and inflammatory diseases where modulation of endocannabinoid tone could provide clinical benefit.

| Therapeutic Area | Mechanism | Potential Applications |

|---|---|---|

| Pain Management | Fatty acid amide hydrolase inhibition | Chronic pain, neuropathic pain |

| Neuropsychiatric Disorders | Endocannabinoid enhancement | Anxiety, depression |

| Inflammatory Conditions | Anti-inflammatory signaling | Autoimmune disorders |

| Metabolic Disorders | Appetite regulation | Eating disorders |

The structural characteristics of this compound contribute significantly to its pharmacological profile and medicinal chemistry value. The piperazine core provides an optimal balance of conformational flexibility and rigidity, allowing the molecule to adopt conformations suitable for target binding while maintaining sufficient structural constraint for selectivity. The incorporation of the fluorinated phenyl group enhances metabolic stability and can improve pharmacokinetic properties, while the carboxamide functionality provides opportunities for hydrogen bonding interactions with the target enzyme.

Research studies have provided compelling evidence for the compound's selectivity profile, demonstrating preferential inhibition of fatty acid amide hydrolase over other related enzymes. This selectivity is crucial for therapeutic applications, as it reduces the likelihood of off-target effects that could complicate clinical development. The compound's ability to modulate enzyme activity in a concentration-dependent manner further supports its potential as a pharmaceutical lead compound, providing a clear relationship between dose and biological effect that is essential for therapeutic development.

The significance of this compound in contemporary medicinal chemistry research extends to its value as a chemical probe for studying endocannabinoid system function. The compound's well-characterized mechanism of action and selectivity profile make it an important tool for researchers investigating the physiological roles of fatty acid amide hydrolase and the broader endocannabinoid system. This research utility has contributed to advancing fundamental understanding of endocannabinoid biology and has informed the development of next-generation therapeutic agents targeting this pathway.

Properties

IUPAC Name |

N-(3-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSBTFAJTFOXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Therapeutic Applications

1.1 Modulation of Fatty Acid Amide Hydrolase (FAAH)

One of the significant applications of piperazine derivatives, including Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride, is their role as modulators of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and anxiety. Compounds that inhibit FAAH can potentially enhance the effects of endocannabinoids, making them candidates for treating anxiety and pain disorders .

1.2 Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial peptide properties, demonstrating effectiveness against certain bacteria and microorganisms. This suggests potential applications in developing new antimicrobial agents .

1.3 Treatment of Urinary Tract Disorders

Piperazine derivatives have been explored for their effects on alpha-adrenergic receptors, specifically alpha 1B-adrenoceptor antagonists. These compounds can alleviate symptoms associated with lower urinary tract disorders such as benign prostatic hyperplasia (BPH), overactive bladder, and urinary urgency . The modulation of these receptors can lead to improved therapeutic outcomes in patients suffering from these conditions.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : This is often achieved through reactions involving piperazine and various electrophiles.

- Amidation Reactions : The introduction of the carboxylic acid moiety can be accomplished through coupling reactions with appropriate amines or carboxylic acids.

- Fluorination : The incorporation of fluorine atoms into the aromatic ring can enhance the compound's biological activity and pharmacokinetic properties.

A recent review highlighted various synthetic approaches for piperazine-containing drugs, emphasizing the importance of optimizing reaction conditions to improve yields and selectivity .

Biological Activities

This compound has shown a range of biological activities:

- Anxiolytic Effects : Due to its action on endocannabinoid pathways, this compound may help reduce anxiety levels in animal models.

- Analgesic Properties : Inhibiting FAAH could lead to increased levels of endogenous cannabinoids, providing analgesic effects.

- Antimicrobial Activity : Its ability to combat certain pathogens positions it as a candidate for further development in infectious disease treatment .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

These findings underscore the therapeutic potential of this compound across multiple medical fields.

Mechanism of Action

The mechanism by which Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Carboxamide Derivatives

Key Research Findings

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like Compound 9 (), which relies on naphthalene-derived hydrophobicity .

- Melting Points : Compounds with rigid aromatic systems (e.g., Compound 9, mp 138–139°C) exhibit higher melting points than flexible analogs, though data for the target compound remain unreported .

Pharmacological Implications

- TRPV1 Antagonism : Pyridine-containing analogs (e.g., JNJ17203212 in ) demonstrate potent TRPV1 antagonism, implying that fluorophenyl substitution may alter selectivity due to reduced bulk and electronic effects .

Biological Activity

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a modulator of fatty acid amide hydrolase (FAAH). This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Piperazine-1-carboxylic acid derivatives, including the hydrochloride form, are known to act as inhibitors of FAAH, an enzyme involved in the hydrolysis of endocannabinoids and other bioactive lipids. This inhibition leads to increased levels of endogenous fatty acid amides such as anandamide, which play crucial roles in pain modulation, inflammation, and neuroprotection .

Key Findings:

- Selectivity : The compound exhibits significant selectivity for FAAH-1 over FAAH-2, with a >100-fold preference .

- Covalent Bonding : It forms a covalent bond with FAAH, which is slowly hydrolyzed, allowing for prolonged inhibition .

- Physiological Effects : In animal models, the compound has been shown to increase levels of arachidonoyl ethanolamide and reduce pain responses in models of acute and neuropathic pain .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have explored the efficacy of piperazine derivatives in various biological contexts:

- Pain Management : A study demonstrated that piperazine derivatives significantly attenuated pain responses in rat models. The compound was effective in reducing both thermal hyperalgesia and tactile allodynia, suggesting its potential as a broad-spectrum analgesic .

- Anxiety Disorders : Research indicates that FAAH inhibitors like piperazine-1-carboxylic acid derivatives may also have anxiolytic effects due to their role in modulating endocannabinoid signaling pathways .

- Neuroprotective Properties : Increased levels of anandamide due to FAAH inhibition may confer neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Clinical Trials : Further clinical trials are necessary to evaluate its efficacy and safety profile in humans.

- Structural Modifications : Exploring structural modifications could enhance selectivity and potency against specific targets within the endocannabinoid system.

- Combination Therapies : Investigating the use of this compound in combination with other analgesics or anxiolytics may yield synergistic effects.

Preparation Methods

Pd-Catalyzed Buchwald–Hartwig Amination and Alternatives

Pd-catalyzed Buchwald–Hartwig amination is a common method for N-arylation of piperazine rings, where aryl halides (often bromides or iodides) react with piperazine to form N-aryl piperazines. This method has been widely used in medicinal chemistry for preparing piperazine derivatives with aromatic substituents.

For example, the coupling of piperazine with 3-fluorophenyl halides under Pd catalysis can yield the N-(3-fluorophenyl)piperazine intermediate, which can then be converted to the carboxamide derivative.

Transition metal-free methods have also been developed to avoid metal contamination issues. These involve strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) to promote amination under milder conditions, suitable for scale-up.

Direct Amidation of Piperazine Carboxylic Acid Derivatives

Starting from piperazine-2-carboxylic acid or its derivatives , the carboxylic acid group can be activated (e.g., using carbodiimides or other coupling agents) and then reacted with 3-fluoroaniline or related amines to form the amide bond.

A typical procedure involves dissolving piperazine-2-carboxylic acid in a suitable solvent (e.g., dioxane/water mixture), adjusting pH to alkaline conditions, and adding activating agents like benzyloxycarbonyloxy succinamide. The reaction mixture is stirred at room temperature, followed by acidification and extraction to isolate the amide product.

The product is then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature conditions (e.g., 0°C), yielding the hydrochloride salt with high purity.

Microwave-Assisted Synthesis for Piperazine Amides

Microwave irradiation has been utilized to accelerate the synthesis of piperazine amide derivatives, including those with fluorophenyl groups.

This method involves the direct reaction of nitriles and hydrazides under microwave conditions without the need for solvents or bases, leading to efficient formation of piperazine-linked amide intermediates with good yields and reduced reaction times.

The microwave-assisted approach is advantageous for rapid synthesis and can be adapted for scale-up with appropriate optimization.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-Catalyzed Buchwald–Hartwig | Piperazine + 3-fluorophenyl halide, Pd catalyst, base (e.g., LiHMDS) | 66-95 | High yield; requires metal catalyst removal |

| Direct Amidation | Piperazine-2-carboxylic acid + activating agent + 3-fluoroaniline, pH control, acidification | ~80 | Mild conditions; good yield; scalable |

| Microwave-Assisted Synthesis | Piperazine nitrile + hydrazide, microwave irradiation, solvent-free | Up to 89 | Rapid reaction; efficient; less solvent use |

Detailed Research Findings and Notes

The Buchwald–Hartwig amination has been optimized to increase yield from 66% to 95% by changing halide substrates and reaction conditions, including ligand and catalyst choice.

Transition metal-free routes using LiHMDS base have been developed to avoid metal contamination and improve safety during scale-up, which is critical for pharmaceutical manufacturing.

The direct amidation method involving piperazine-2-carboxylic acid and benzyloxycarbonyloxy succinamide, followed by reaction with 3-fluoroaniline, maintains pH above 10 during addition to ensure reaction efficiency and avoid side reactions. The final acidification and extraction steps are crucial to isolate the hydrochloride salt in high purity.

Microwave-assisted synthesis offers a green chemistry alternative by reducing reaction time and solvent use, providing good yields of piperazine amides, including fluorophenyl derivatives. This method is particularly useful in medicinal chemistry for rapid analog synthesis.

Summary Table of Key Preparation Methods

| Step | Description | Advantages | Limitations |

|---|---|---|---|

| N-Arylation via Pd catalysis | Coupling piperazine with 3-fluorophenyl halide | High yield, well-established | Metal catalyst removal needed |

| Direct amidation of carboxylic acid | Activation of piperazine carboxylic acid and amidation with 3-fluoroaniline | Mild conditions, scalable | Requires careful pH control |

| Microwave-assisted synthesis | Solvent-free microwave reaction of nitrile and hydrazide | Fast, efficient, less solvent | Requires microwave equipment |

Q & A

Q. What are the recommended synthetic routes for Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a piperazine derivative with a fluorophenyl carboxamide group. A common approach is the use of nucleophilic substitution or amide bond formation under controlled conditions. For example:

- Reagents : Carbodiimides (e.g., EDC or DCC) for activating carboxylic acids, or thionyl chloride (SOCl₂) for generating acid chlorides .

- Conditions : Reactions are often conducted in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C to minimize side reactions. Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 80–100°C) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm the piperazine ring, fluorophenyl group, and amide bond. For example, a singlet near δ 3.5–4.0 ppm in H NMR indicates piperazine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₁₈H₁₈F₃N₃O·HCl).

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding patterns, particularly for polymorph identification .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (data from structurally similar piperazine derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight containers at room temperature, protected from moisture and static electricity .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–7.4). Adjust pH with HCl/NaOH to stabilize the hydrochloride salt .

- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Data Contradiction Note : Some studies report poor solubility in PBS but high solubility in saline—validate via nephelometry .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors for enzyme assays) .

- Metabolic Stability Testing : Use liver microsomes to assess whether observed variations stem from differential metabolism .

- Example : Conflicting IC₅₀ values in FAAH inhibition assays may arise from variations in substrate concentrations (e.g., anandamide vs. synthetic probes) .

Q. How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like FAAH or TRPV1, leveraging crystal structures (e.g., PDB 3PV8) .

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.